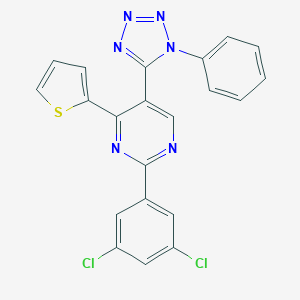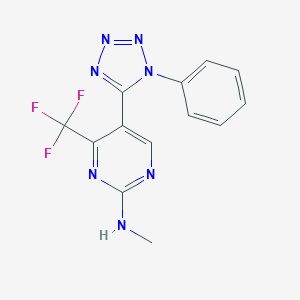![molecular formula C13H11N3O3 B258226 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B258226.png)
3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine, also known as FOMP, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. FOMP is a heterocyclic compound that contains a pyridine ring, a furan ring, and an oxadiazole ring.
Applications De Recherche Scientifique
3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine has been found to have potential applications in various scientific fields. In the field of medicinal chemistry, 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine has been studied for its potential as an anti-cancer agent. Studies have shown that 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine has also been studied for its potential as an anti-inflammatory agent. Studies have shown that 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
In addition to its potential applications in medicinal chemistry, 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine has also been studied for its potential as a fluorescent probe. 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine has been found to exhibit strong fluorescence properties, making it a promising candidate for use in fluorescence-based imaging techniques.
Mécanisme D'action
The mechanism of action of 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine is not fully understood. However, studies have shown that 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine can interact with various cellular targets, including DNA, RNA, and proteins. 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine has been found to induce apoptosis in cancer cells by activating the caspase pathway. 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine has also been found to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB.
Biochemical and Physiological Effects:
3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine has been found to have various biochemical and physiological effects. In vitro studies have shown that 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit strong fluorescence properties. In vivo studies have shown that 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine can inhibit tumor growth in mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine in lab experiments is its strong fluorescence properties, which make it a useful tool for fluorescence-based imaging techniques. Another advantage is its potential as an anti-cancer and anti-inflammatory agent. However, one limitation of using 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the study of 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine. One direction is to further investigate its potential as an anti-cancer and anti-inflammatory agent. Another direction is to explore its potential as a fluorescent probe for use in fluorescence-based imaging techniques. Additionally, further studies are needed to fully understand the mechanism of action of 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine and to identify its cellular targets.
Méthodes De Synthèse
The synthesis of 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine involves the reaction of 2-methoxy-6-methylpyridine with 2-furoyl chloride and sodium azide in the presence of triethylamine. The reaction yields 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine as a yellow solid with a melting point of 187-189°C.
Propriétés
Nom du produit |
3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine |
|---|---|
Formule moléculaire |
C13H11N3O3 |
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
5-(furan-2-yl)-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H11N3O3/c1-8-5-6-9(12(14-8)17-2)11-15-13(19-16-11)10-4-3-7-18-10/h3-7H,1-2H3 |
Clé InChI |
CWWOHKJSFMAKHS-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(C=C1)C2=NOC(=N2)C3=CC=CO3)OC |
SMILES canonique |
CC1=NC(=C(C=C1)C2=NOC(=N2)C3=CC=CO3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[4-(3-Methylbutoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B258148.png)
![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B258151.png)

![2-(2,6-dichlorobenzyl)-5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B258155.png)
![4-{5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether](/img/structure/B258159.png)
![5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B258160.png)
![2-(4-Methoxyphenyl)pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B258162.png)
![2-(4-Bromophenyl)pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B258163.png)
![2-(4-Ethylphenyl)pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B258164.png)
![2-(4-Chlorophenyl)pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B258165.png)
![(3E)-3-[1-(4-ethylphenyl)-2H-tetrazol-5-ylidene]indole](/img/structure/B258167.png)
